molecular formula C11H17BO4 B578008 (3-Butoxy-4-methoxyphenyl)boronic acid CAS No. 1217501-14-8

(3-Butoxy-4-methoxyphenyl)boronic acid

Cat. No.: B578008
CAS No.: 1217501-14-8
M. Wt: 224.063
InChI Key: XNODJZHDEFRIGZ-UHFFFAOYSA-N
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Description

(3-Butoxy-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO4. It is a derivative of boronic acid, characterized by the presence of a butoxy group at the third position and a methoxy group at the fourth position on the phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Butoxy-4-methoxyphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Chemical Reactions Analysis

Types of Reactions: (3-Butoxy-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Butoxy-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Butoxyphenylboronic acid
  • 4-Anisylboronic acid
  • 4-Methoxybenzeneboronic acid

Comparison: (3-Butoxy-4-methoxyphenyl)boronic acid is unique due to the presence of both butoxy and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

(3-butoxy-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8,13-14H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNODJZHDEFRIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681565
Record name (3-Butoxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-14-8
Record name B-(3-Butoxy-4-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Butoxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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